4-甲基-1H-吲哚-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

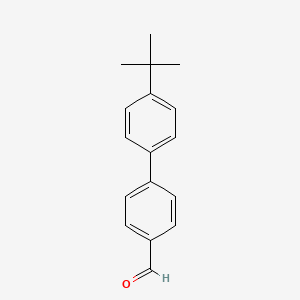

4-Methyl-1H-indole-6-carboxylic acid is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and their diverse range of biological activities.

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions, which allow for the efficient synthesis of 3-substituted indoles in water . Another approach involves the Fischer-type indolization to create chloromethyl-indole-carboxylates, which are valuable synthetic intermediates . Additionally, a new synthesis route for 4-indolecarboxylic acid starts with the reduction of 3-nitrophthalimide, followed by a series of reactions leading to the desired product . A similar synthesis route is reported for the facile synthesis of 4-, 5-, and 6-indolecarboxylic acids from 2-bromoaniline derivatives .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been studied using techniques such as single crystal X-ray diffraction and infrared spectroscopy. For example, the crystal and molecular structures of indole-2-carboxylic acid (ICA) have been determined, revealing that ICA molecules form planar ribbons held together by hydrogen bonds . The molecular structure of methyl 1-methyl-1H-indole-3-carboxylate, another indole derivative, shows that the molecule is planar and forms a sheet structure in the crystal packing .

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions. For instance, the aza-Friedel-Crafts products mentioned earlier can be transformed into various biologically active compounds . The chloromethyl-indole-carboxylates can be used as intermediates for further chemical transformations . The reactivity of these molecules can be explored through computational studies, such as those performed on methyl 5-methoxy-1H-indole-2-carboxylate, which include analyses of the molecule's electronic nature, reactivity, and non-linear optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids can be characterized using spectroscopic methods. For example, the vibrational modes, electronic nature, and reactivity of methyl 5-methoxy-1H-indole-2-carboxylate have been studied using FT-IR, FT-Raman, UV, and NMR spectroscopy, as well as computational methods . These studies provide insights into the molecule's bonding structure, chemical descriptors, and potential applications in the development of biologically active molecules.

科学研究应用

结构分析

- 对 3-羧甲基-1H-吲哚-4-甲酸(一种相关化合物)的研究提供了与吲哚环键合的羧基的结构性质的见解。这对于理解 4-甲基-1H-吲哚-6-甲酸在各种应用中的结构行为具有重要意义,例如在晶体学和材料科学中 (Mao,2011)。

化学合成

- 对各种吲哚羧酸合成的研究,包括创建吲哚-2-羧酸的方法,为 4-甲基-1H-吲哚-6-羧酸的合成提供了宝贵的知识。这些方法对于制药和化学工业至关重要 (Jiang 等人,2017)。

药物研究

- 对吲哚生物碱及其衍生物(如 1H-吲哚-3-羧酸)的研究为探索 4-甲基-1H-吲哚-6-羧酸在药物研究中的治疗潜力提供了基础 (Levy 等人,2000)。

材料科学

- 对聚吲哚衍生物(如聚(吲哚-6-羧酸))的电沉积、形态和电容性能的研究对于开发先进材料和电子器件具有重要意义。这项研究可以为 4-甲基-1H-吲哚-6-羧酸在材料科学中的应用提供信息 (Ma 等人,2015)。

生化和医学研究

- 吲哚-2-羧酸衍生物的合成和表征,包括对其生物活性的研究,为 4-甲基-1H-吲哚-6-羧酸的潜在生物医学应用奠定了基础。这在抗菌和抗真菌活性的背景下尤为相关 (Raju 等人,2015)。

未来方向

作用机制

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

生化分析

Biochemical Properties

Indole derivatives, including 4-Methyl-1H-indole-6-carboxylic acid, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet .

属性

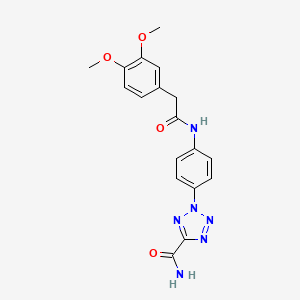

IUPAC Name |

4-methyl-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7(10(12)13)5-9-8(6)2-3-11-9/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGKZPWIMHYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)